molecular formula C6H13NO2 B12947942 (2-Methylmorpholin-3-yl)methanol

(2-Methylmorpholin-3-yl)methanol

Cat. No.: B12947942
M. Wt: 131.17 g/mol
InChI Key: PWDXWDJQJUXDSL-UHFFFAOYSA-N
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Description

(2-Methylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of morpholine, featuring a methyl group at the second position and a hydroxymethyl group at the third position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylmorpholin-3-yl)methanol typically involves the reaction of 2-methylmorpholine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the morpholine nitrogen to the formaldehyde, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (2-Methylmorpholin-3-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for halogenation, followed by nucleophiles like amines or thiols for substitution.

Major Products

    Oxidation: (2-Methylmorpholin-3-yl)formaldehyde or (2-Methylmorpholin-3-yl)carboxylic acid.

    Reduction: (2-Methylmorpholin-3-yl)methane.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methylmorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylmorpholin-3-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylmorpholin-3-yl)methanol: Similar structure but with the methyl group at the third position.

    Morpholine: The parent compound without the methyl and hydroxymethyl substitutions.

    N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.

Uniqueness

(2-Methylmorpholin-3-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-methylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXWDJQJUXDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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